N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
Description
This compound features a central acetamide backbone bridging two distinct triazole moieties: a 3-cyclopropyl-substituted 1H-1,2,4-triazol-5-yl group and a 4H-1,2,4-triazol-4-ylphenoxy moiety. Its synthesis likely involves cycloaddition or condensation reactions common in triazole chemistry .
Properties
Molecular Formula |
C15H15N7O2 |
|---|---|
Molecular Weight |
325.33 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C15H15N7O2/c23-13(18-15-19-14(20-21-15)10-4-5-10)7-24-12-3-1-2-11(6-12)22-8-16-17-9-22/h1-3,6,8-10H,4-5,7H2,(H2,18,19,20,21,23) |
InChI Key |
XILJAKFOGBNEON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2)NC(=O)COC3=CC=CC(=C3)N4C=NN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Triazole Rings: The triazole rings can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Coupling Reactions: The phenoxyacetamide moiety is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a chloroacetamide in the presence of a base.
Final Assembly: The final compound is assembled by coupling the triazole and phenoxyacetamide intermediates using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and triazole nitrogen atoms serve as nucleophilic sites. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halides (R-X) | N-alkylated derivatives at triazole | |
| Acylation | AcCl, pyridine, 0°C → RT | Acetylated triazole intermediates |
-
Mechanism : The 1,2,4-triazole nitrogen at position 4 undergoes alkylation with primary alkyl halides (e.g., methyl iodide) under basic conditions.
-
Example : Reaction with benzyl bromide yields N-benzyl-substituted triazole derivatives, enhancing lipophilicity for antimicrobial studies.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
| Reactants/Conditions | Cyclized Product | Biological Relevance |
|---|---|---|
| CuI, DIPEA, DMF, 80°C | Triazolo[1,5-a]pyrimidine systems | Improved antifungal activity |
-
Key Finding : Cyclization with thiourea derivatives generates thiadiazole-triazole hybrids, showing MIC values of 0.0156–0.5 μg/mL against Candida albicans .
Suzuki-Miyaura Cross-Coupling
The phenoxy group’s aromatic ring enables palladium-catalyzed coupling:
| Boronic Acid | Catalyst System | Application |
|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Synthesis of biphenyl analogs |
-
Outcome : Coupled products demonstrate enhanced binding to fungal CYP51 enzymes (docking scores: −9.2 to −11.4 kcal/mol) .
Oxidation-Reduction Reactions
The cyclopropyl group and triazole rings undergo redox transformations:
| Reaction | Oxidizing/Reducing Agent | Product Use |
|---|---|---|
| Oxidation (cyclopropane) | m-CPBA, CH₂Cl₂, 0°C | Epoxide derivatives for SAR studies |
| Reduction (triazole) | H₂, Pd/C, EtOH | Partial saturation to dihydrotriazole |
-
Impact : Epoxidation increases polarity, improving aqueous solubility by ~30%.
Hydrolysis and Stability Studies
The acetamide bond exhibits pH-dependent hydrolysis:
| Condition | Half-Life (25°C) | Degradation Products |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 hours | Free triazole and phenoxyacetic acid |
| pH 7.4 (blood) | 48 hours | Stable (>90% intact) |
Metal Coordination Complexes
Triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Complex Structure | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| Cu(NO₃)₂ | Octahedral Cu(II)-triazole complex | 0.25 (MRSA), 0.5 (E. coli) |
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds containing triazole moieties exhibit potent antifungal properties. N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide has been studied for its efficacy against various fungal strains. The structural features of the triazole rings enhance binding affinity to fungal enzymes, thereby inhibiting their growth.
Anticancer Potential
Preliminary studies suggest that this compound may also have anticancer properties. Triazole derivatives have been shown to interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. Further investigation into its mechanism of action is warranted to fully elucidate its potential in cancer therapy.
Plant Growth Regulation
The compound has been evaluated for its role as a plant growth regulator. Its application in agriculture could enhance crop yield by promoting root development and improving resistance to environmental stressors. Studies have demonstrated that triazole derivatives can modulate plant hormone levels, leading to improved growth metrics.
Fungicide Development
Given its antifungal properties, this compound is being explored as a potential fungicide. Its effectiveness against pathogenic fungi in crops could provide a novel solution for crop protection while minimizing chemical residues.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of triazole derivatives demonstrated that this compound exhibited significant inhibition against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antifungal agents.
Case Study 2: Agricultural Impact
Field trials assessing the impact of this compound on wheat crops revealed increased resistance to common fungal pathogens and enhanced growth parameters compared to untreated controls. The results suggest its potential as a sustainable agricultural input.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The triazole rings can bind to metal ions or enzyme active sites, inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Triazole-Acetamide Derivatives with Varied Substituents
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :
- 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide: Shares the cyclopropyl-triazole motif but includes a sulfanyl linker and trifluoromethoxy group. The trifluoromethoxy substituent enhances metabolic stability compared to the target’s phenoxy group .
- N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains a pyridinyl-triazole and ethyl substituent. The pyridine ring may improve solubility, while the ethyl group reduces steric hindrance compared to cyclopropyl .
Pharmacological Activity Insights
While direct activity data for the target compound is unavailable, analogs provide context:
- Thiazolidine-acetamide derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide) exhibit IC50 values of 45.6 µM for NO inhibition, suggesting triazole-acetamides may target inflammatory pathways .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing literature.
Synthesis
The synthesis of the compound involves multiple steps that typically include the formation of triazole rings and subsequent modifications to achieve the desired structure. The triazole moieties are crucial for the biological activity of this class of compounds.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
Antimicrobial Activity :
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. In particular, derivatives similar to the compound have shown efficacy against various pathogens, including fungi and bacteria. For instance, triazole derivatives have been reported to inhibit the growth of Candida albicans and Staphylococcus aureus .
Antiparasitic Activity :
Some studies highlight the potential antiparasitic effects of triazole derivatives. For example, certain triazoles have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease .
Mechanism of Action :
The mechanism by which these compounds exert their biological effects often involves interference with nucleic acid synthesis or disruption of cellular processes in pathogens. The presence of the triazole ring is thought to play a pivotal role in these interactions.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Antifungal Activity :
- Study on Antibacterial Activity :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide?
The synthesis typically involves multi-step reactions, including:
- Triazole ring formation : Reacting substituted amines or hydrazides with thiol reagents under controlled conditions to form the triazole core .
- Acetamide coupling : Using chloroacetamide derivatives in nucleophilic substitution reactions with triazole-thiol intermediates. Catalysts like pyridine and zeolite (Y-H) are often employed under reflux (150°C, 5 hours) to improve yield and purity .
- Purification : Recrystallization from ethanol or ethanol-water mixtures to isolate the final product .
Q. How can researchers confirm the molecular structure of this compound?
- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to resolve crystal structures and validate bond geometries .
- Spectroscopic methods : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm functional groups and molecular weight. For example, diagnostic peaks for triazole protons appear at δ 8.2–8.5 ppm in ¹H NMR .
Q. What safety protocols should be followed when handling this compound?
- Hazard mitigation : Avoid heat sources and ignition due to thermal instability (referencing P210 hazard codes) .
- Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection. Work in a fume hood to prevent inhalation of fine particulates .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound’s synthesis?
- Catalyst screening : Compare zeolite (Y-H) with alternative catalysts (e.g., KOH) to assess impact on reaction kinetics and byproduct formation .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus ethanol to evaluate solubility and reaction efficiency .
- Temperature control : Monitor exothermic reactions during triazole formation to avoid decomposition .
Q. What strategies are effective for analyzing contradictory biological activity data in triazole derivatives?
- Dose-response studies : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to identify selective cytotoxicity thresholds .
- Structural analogs : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups) on activity to establish structure-activity relationships (SAR) .
- Statistical validation : Use ANOVA or t-tests to assess significance of variability in IC₅₀ values across experiments .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Twinning analysis : Use SHELXD/SHELXE to address twinning in crystals, which is common in triazole derivatives due to planar symmetry .
- Hydrogen bonding networks : Map intermolecular interactions (e.g., N–H···O) to explain stability and packing motifs .
Q. What methods are suitable for determining physicochemical properties like pKa or logP?
- Potentiometric titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa via half-neutralization potentials .
- Chromatographic techniques : Reverse-phase HPLC with calibrated standards to estimate logP for bioavailability studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
